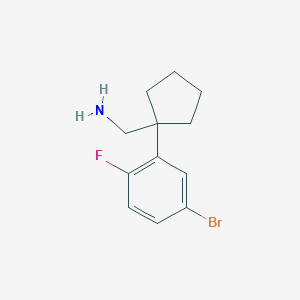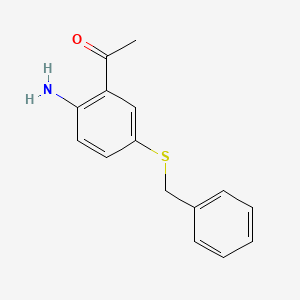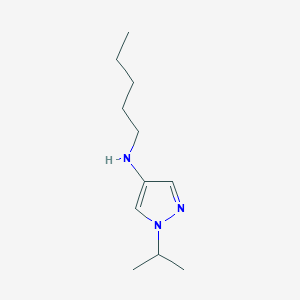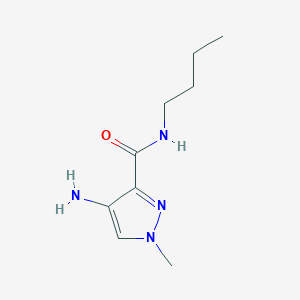![molecular formula C12H23N3 B11736782 (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736782.png)
(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-méthylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]méthyl})amine est un composé organique appartenant à la classe des amines. Ce composé présente un cycle pyrazole substitué par un groupe propan-2-yle et une chaîne 3-méthylbutyle. Les amines sont connues pour leur large éventail d'applications dans divers domaines, notamment les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (3-méthylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]méthyl})amine peut être réalisée par un processus en plusieurs étapes. Une méthode courante implique la condensation de la 3-méthylbutylamine avec le 1-(propan-2-yl)-1H-pyrazole-3-carbaldéhyde dans des conditions d'amination réductrice. La réaction nécessite généralement un agent réducteur tel que le cyanoborohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur tel que le palladium sur carbone.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus. De plus, des techniques de purification telles que la distillation, la cristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
(3-méthylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]méthyl})amine subit diverses réactions chimiques, notamment:
Oxydation: Le groupe amine peut être oxydé pour former les composés nitroso ou nitro correspondants.
Réduction: Le composé peut être réduit pour former des amines secondaires ou tertiaires.
Substitution: Le cycle pyrazole peut subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration.
Réactifs et conditions courantes
Oxydation: Réactifs comme le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂) en milieu acide.
Réduction: Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogénation catalytique.
Substitution: Agents halogénants comme le brome (Br₂) ou agents nitrants comme l'acide nitrique (HNO₃).
Principaux produits formés
Oxydation: Formation de dérivés nitroso ou nitro.
Réduction: Formation d'amines secondaires ou tertiaires.
Substitution: Formation de dérivés pyrazole halogénés ou nitrés.
Applications de la recherche scientifique
(3-méthylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]méthyl})amine a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Médecine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de (3-méthylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]méthyl})amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2-méthyl-3-(pyrrolidin-1-yl)propan-1-amine: Une autre amine avec un motif de substitution différent.
3-(tert-Butyl)-N-(4-méthoxybenzyl)-1-méthyl-1H-pyrazol-5-amine: Un dérivé de pyrazole avec des substituants différents.
Unicité
(3-méthylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]méthyl})amine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un cycle pyrazole et d'une chaîne 3-méthylbutyle en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
3-methyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-10(2)5-7-13-9-12-6-8-15(14-12)11(3)4/h6,8,10-11,13H,5,7,9H2,1-4H3 |
Clé InChI |
JXAYYXNCJPTUSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCC1=NN(C=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11736700.png)

![3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11736726.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736734.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736737.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736740.png)

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736747.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736754.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736755.png)

![bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736766.png)
![methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11736772.png)

